molecular formula C21H21FN4O2 B15117228 7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B15117228
M. Wt: 380.4 g/mol
InChI Key: NHSOCYVVHWVSMG-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a piperidine ring attached to a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinazolinone core.

    Final Coupling: The final step involves coupling the pyridine-4-carbonyl group to the piperidine ring using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups like amines or thiols.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has been studied for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Fluorinated Compounds: Molecules with fluorine atoms that exhibit similar chemical properties.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

The uniqueness of 7-Fluoro-2-methyl-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H21FN4O2/c1-14-24-19-12-17(22)2-3-18(19)21(28)26(14)13-15-6-10-25(11-7-15)20(27)16-4-8-23-9-5-16/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3

InChI Key

NHSOCYVVHWVSMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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